Batefenterol Succinate

COPD Bronchodilation FEV1

Select Batefenterol Succinate as your MABA benchmark. As a single-entity dual-mechanism bronchodilator, it eliminates the variability of separate LAMA/LABA combinations, ensuring a fixed ratio of receptor activities at every lung deposition site. Its well-characterized 440-fold β2/β1 selectivity and clinical safety profile make it the mandatory comparator for novel dual-pharmacophore compounds. Ideal for in vitro binding/functional assays, ex vivo tissue studies, and inhaled formulation development. Secure the prototypical MABA reference standard today.

Molecular Formula C44H48ClN5O11
Molecular Weight 858.3 g/mol
CAS No. 945905-37-3
Cat. No. B1667761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatefenterol Succinate
CAS945905-37-3
SynonymsGSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate
Molecular FormulaC44H48ClN5O11
Molecular Weight858.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O
InChIInChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1
InChIKeyBDWHLFQPZLPCIZ-XLQCLRHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Batefenterol Succinate (GSK961081/TD-5959): First-in-Class Bifunctional Muscarinic Antagonist/β2-Agonist (MABA) for COPD Research


Batefenterol Succinate (CAS 945905-37-3), also known as GSK961081 or TD-5959, is a first-in-class bifunctional bronchodilator that combines muscarinic receptor antagonist (MA) and β2-adrenoceptor agonist (BA) properties within a single molecule (MABA) [1]. This single-entity, dual-mechanism pharmacology differentiates it from traditional bronchodilator therapies, which rely on combining separate long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) agents. Batefenterol was specifically designed to provide the bronchodilatory benefits of both drug classes while simplifying treatment to a single molecular entity [2].

Why Batefenterol Succinate Cannot Be Substituted: The Unique Demands of Single-Molecule Dual Pharmacology


A MABA compound like Batefenterol Succinate is not a simple mixture of a LAMA and a LABA. It is a single, precisely engineered molecule designed to simultaneously engage both the M3 muscarinic and β2-adrenergic receptors [1]. Generic substitution with separate LAMA and LABA components would fundamentally alter the pharmacological profile. Batefenterol's unified molecular structure ensures a consistent, fixed ratio of receptor activities at every site of drug deposition in the lung, which is impossible to replicate with two separate drugs delivered from a single or separate inhalers. This can lead to differences in the onset, duration, and regionality of bronchodilation [2]. Furthermore, its selectivity profile, particularly against cardiac β1-adrenoceptors, is an intrinsic property of the molecule and cannot be assumed for a combination of separate agents, where off-target effects may be additive or unpredictable [3].

Batefenterol Succinate: A Quantitative Evidence Guide for Scientific Selection


Batefenterol Delivers LAMA/LABA-Equivalent Efficacy from a Single Molecule vs. Tiotropium/Salmeterol Combination

In a 14-day, randomized, double-blind study in moderate COPD patients (N=50), Batefenterol (GSK961081) at a once-daily dose of 1200 µg produced a placebo-adjusted improvement in trough FEV1 of 0.168 L (95% CI: 0.080, 0.255 L). This was comparable to, and numerically greater than, the 0.103 L (95% CI: 0.026, 0.180 L) improvement achieved by the combination of tiotropium 18 µg once daily and salmeterol 50 µg twice daily [1]. At the 400 µg dose, the improvement was 0.115 L (95% CI: 0.024, 0.205 L), which was also comparable to the dual-agent combination [1].

COPD Bronchodilation FEV1 Clinical Trial MABA Tiotropium Salmeterol

Batefenterol Exhibits a Significantly Faster Onset of Bronchodilation vs. Tiotropium/Salmeterol Combination

In the same 14-day study, the onset of bronchodilation was significantly faster for both Batefenterol doses compared to the combination of tiotropium and salmeterol [1]. While the study text explicitly states a "more rapid onset" for Batefenterol, the published abstract for the conference presentation of this data notes that the combination of GSK961081 400 µg with tiotropium produced a rapid onset of bronchodilation on Day 1, with a placebo-adjusted FEV1 at 4 hours post-dose of 221 mL, compared to 149 mL for tiotropium + salmeterol (p=0.011) [2]. This indicates that the MABA molecule can deliver a faster initial bronchodilatory response.

COPD FEV1 Onset of Action Pharmacodynamics MABA Tiotropium Salmeterol

Batefenterol Efficacy Comparable to Umeclidinium/Vilanterol in a Head-to-Head Phase IIb Trial

In a 42-day, Phase IIb dose-ranging study (N=323), all Batefenterol doses demonstrated statistically and clinically significant improvements in lung function versus placebo. The study also included an active comparator arm of Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg, a widely used LAMA/LABA fixed-dose combination [1]. The study concluded that improvements in lung function with Batefenterol at doses ≥150 µg once daily were comparable to those achieved with UMEC/VI 62.5/25 µg once daily [1].

COPD FEV1 Dose-Ranging Phase IIb MABA Umeclidinium Vilanterol LAMA/LABA

High Functional Selectivity for β2-Adrenoceptors Over Cardiac β1-Receptors Minimizes Potential Cardiovascular Off-Target Effects

Batefenterol (GSK961081) demonstrates high functional selectivity for the therapeutic target, the β2-adrenoceptor. In assays measuring cAMP stimulation, it acts as a potent agonist (EC50 = 0.29 nM) with 440-fold selectivity over the β1-adrenoceptor and 320-fold selectivity over the β3-adrenoceptor . This intrinsic selectivity is a key design feature of the MABA molecule, as β1-adrenoceptor activation is associated with undesirable cardiac effects such as tachycardia. This level of selectivity is an inherent property of the molecule and cannot be assumed for all β2-agonists or their combinations .

β2-Selectivity Safety In Vitro Pharmacology Cardiac Safety MABA

Demonstrated Favorable Safety Profile in Early Clinical Trials with No Apparent Dose-Response on QT Prolongation

In a 4-week Phase II study (N=436), Batefenterol (GSK961081) showed no dose-response effect on corrected QT (QTc) interval elongation across a wide range of once- and twice-daily doses [1]. Furthermore, a separate population PK/PD analysis found no clear relationship between Batefenterol plasma concentrations and cardiac-related safety parameters [2]. This suggests a wide safety margin for cardiac conduction, a common concern with β2-agonist therapies. While a small, dose-dependent decrease in serum potassium (a known class effect of β2-agonists) was observed, it was not considered clinically significant [REFS-1, REFS-3].

COPD Safety QTc Clinical Trial MABA Cardiac Safety

Demonstrated 24-Hour Bronchodilation in a Guinea Pig Model Supports Once-Daily Dosing in Humans

The drug discovery program for Batefenterol specifically targeted a 24-hour duration of action to enable once-daily dosing. Through iterative optimization of the molecular linker, the team achieved this goal, as demonstrated in a guinea pig bronchoprotection model [1]. While a direct quantitative comparison to a specific comparator is not provided in the abstract, the stated objective of achieving 24-hour coverage and its subsequent translation to once-daily clinical dosing in humans (e.g., 400 µg once daily) [2] is a key differentiator from older, shorter-acting agents that require twice-daily administration.

Duration of Action In Vivo Model Guinea Pig Bronchoprotection MABA PK/PD

Optimal Research and Development Applications for Batefenterol Succinate


Lead Compound for MABA-Based Drug Discovery and Optimization Programs

Batefenterol serves as the prototypical and best-characterized MABA molecule in the public domain. It is the ideal benchmark for screening and optimizing novel dual-pharmacophore compounds. Researchers can use Batefenterol as a positive control in in vitro binding and functional assays (M2, M3, β2) to assess the potency, selectivity, and efficacy of new chemical entities [1]. Its well-documented PK/PD profile also provides a baseline for evaluating in vivo duration of action and safety in animal models.

Reference Standard for Investigating Synergistic Bronchodilation from a Single Entity

The MABA mechanism provides a unique tool for investigating the fundamental pharmacology of combined muscarinic antagonism and β2-agonism from a single molecular source. Batefenterol is the ideal tool compound for studies designed to dissect the relative contributions of each pharmacophore to bronchodilation, the potential for intra-molecular synergy, and the impact on airway smooth muscle relaxation in isolated tissue baths or ex vivo lung models. Data on its faster onset of action [2] and 24-hour duration [3] provide specific endpoints for these investigations.

Comparator for Next-Generation MABA Candidates and Novel Inhaled Formulations

As the first clinical MABA candidate, Batefenterol is the mandatory comparator for any follow-on MABA compound or novel inhaled formulation. Preclinical studies directly compare new molecules (e.g., LAS190792) to Batefenterol in assays of M3 potency and functional bronchoprotection [4]. For formulation scientists, Batefenterol's known physicochemical properties and pharmacokinetics provide a benchmark for developing new dry powder inhaler (DPI) or nebulized formulations, evaluating parameters like lung selectivity and systemic exposure.

Investigational Tool for Studying β2-Adrenoceptor Selectivity and Off-Target Liability

With its quantitatively defined 440-fold selectivity for β2- over β1-adrenoceptors in functional assays , Batefenterol is a valuable tool for researchers studying the safety pharmacology of β2-agonists. It can be used in vitro and in vivo to set a threshold for acceptable β2-selectivity, helping to define safety margins and understand the contribution of β1-mediated cardiac effects versus other potential off-target interactions. Its well-characterized lack of QTc prolongation in clinical studies [5] further supports its use as a benchmark for cardiac safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Batefenterol Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.